molecular formula C12H9F13O2 B3040556 3-(Perfluorohexyl)propyl acrylate CAS No. 216389-85-4

3-(Perfluorohexyl)propyl acrylate

Cat. No.: B3040556
CAS No.: 216389-85-4
M. Wt: 432.18 g/mol
InChI Key: NNGYYMQQINPHJN-UHFFFAOYSA-N
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Description

3-(Perfluorohexyl)propyl acrylate is a useful research compound. Its molecular formula is C12H9F13O2 and its molecular weight is 432.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl prop-2-enoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Packing Interactions

Research involving similar compounds to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl prop-2-enoate, such as ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoate, focuses on molecular interactions in crystal packing. These studies have identified rare N⋯π and O⋯π interactions, which are significant in understanding molecular structures and their stability (Zhang, Wu, & Zhang, 2011).

Photoalignment in Liquid Crystals

Prop-2-enoates, including fluorinated derivatives, have been studied for their ability to promote photoalignment in nematic liquid crystals. This research is crucial for the development of liquid crystal displays (LCDs), where the alignment of the liquid crystal affects the display's performance and quality (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including those similar to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl prop-2-enoate, has been explored extensively. These compounds are valuable in various chemical reactions and can be used to create other complex molecules, demonstrating their versatility in organic synthesis (Weiyu et al., 1993).

Hemocompatibility and Co-Emulsifying Properties

Fluoroalkylated derivatives of carbohydrates, like 1-O-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)xylitol, have been synthesized for biomedical applications. These compounds exhibit excellent hemocompatibility and co-emulsifying properties, making them suitable for use in microemulsions for medical purposes (Paleta et al., 2002).

Synthesis of Fluorinated Enoates

Studies on the synthesis of fluorinated enoates, which are structurally related to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl prop-2-enoate, have provided insights into creating compounds with potential applications in pharmaceuticals and other fields. These syntheses demonstrate the importance of fluorinated compounds in modern chemistry (Ding et al., 2010).

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYYMQQINPHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895707
Record name (Perfluorohexyl)-1-propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216389-85-4
Record name (Perfluorohexyl)-1-propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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